An In-Depth Technical Guide to 4-Hydroxy-6-methylquinoline: Chemical Properties, Structure, and Synthetic Methodologies
An In-Depth Technical Guide to 4-Hydroxy-6-methylquinoline: Chemical Properties, Structure, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-6-methylquinoline, also known as 6-methyl-1H-quinolin-4-one, is a heterocyclic organic compound belonging to the quinolone family. The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comprehensive overview of the chemical properties, structural features, synthesis, and spectroscopic characterization of 4-Hydroxy-6-methylquinoline, offering valuable insights for its application in research and drug development.
Chemical Properties and Structure
4-Hydroxy-6-methylquinoline is a solid at room temperature with a molecular formula of C₁₀H₉NO and a molecular weight of 159.18 g/mol . Key physical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 23432-40-8 | |
| Molecular Formula | C₁₀H₉NO | |
| Molecular Weight | 159.18 g/mol | |
| Melting Point | 271-272 °C | [1] |
| Boiling Point | 290.3 °C at 760 mmHg | [1] |
| Appearance | Solid |
Structural Elucidation and Tautomerism
A crucial aspect of the chemistry of 4-hydroxyquinolines is their existence in a tautomeric equilibrium between the enol (4-hydroxyquinoline) and keto (4-quinolone) forms. For 4-Hydroxy-6-methylquinoline, this equilibrium is between 4-hydroxy-6-methylquinoline and 6-methyl-1H-quinolin-4-one[2]. Spectroscopic evidence, particularly from NMR and IR, is essential in determining the predominant tautomer in different states (solid, solution) and solvent environments. Generally, the quinolone (keto) form is favored[2].
Keto-enol tautomerism of 4-Hydroxy-6-methylquinoline.
Spectroscopic Characterization
The structural identity of 4-Hydroxy-6-methylquinoline is confirmed through various spectroscopic techniques.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 4-Hydroxy-6-methylquinoline in DMSO-d₆ typically shows the following signals: a singlet for the methyl protons around δ 2.40 ppm, a doublet of doublets for the proton at the 3-position around δ 5.99 ppm, a multiplet for two aromatic protons between δ 7.41-7.49 ppm, a doublet of doublets for another aromatic proton around δ 7.84 ppm, a singlet for an aromatic proton at δ 7.87 ppm, and a broad singlet for the N-H proton around δ 11.7 ppm[3]. The presence of the N-H proton signal strongly supports the predominance of the keto (quinolone) tautomer in DMSO solution.
¹³C NMR Spectroscopy
Mass Spectrometry
The mass spectrum of 4-Hydroxy-6-methylquinoline shows a molecular ion peak (M+) at m/z 159, which corresponds to its molecular weight[3].
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for distinguishing between the enol and keto tautomers. The keto form will exhibit a characteristic C=O stretching vibration, while the enol form will show an O-H stretching band. For related 4-hydroxy-1-methyl-2(1H)-quinolone, vibrational analysis has been conducted using DFT calculations to assign the observed IR bands[4].
Synthesis of 4-Hydroxy-6-methylquinoline
The synthesis of 4-hydroxyquinolines can be achieved through several named reactions, with the Conrad-Limpach and Niementowski syntheses being prominent methods.
Conrad-Limpach Synthesis
This method involves the condensation of an aniline with a β-ketoester to form a Schiff base, which then undergoes thermal cyclization to yield the 4-hydroxyquinoline. The reaction is typically carried out at high temperatures, and the use of an inert solvent can improve yields.
Workflow for the Conrad-Limpach synthesis.
Reaction Mechanism: The reaction proceeds through the formation of an enamine from the aniline and β-ketoester, followed by an electrocyclic ring-closing reaction at high temperature to form the quinoline ring system.
Niementowski Quinoline Synthesis
This reaction involves the condensation of an anthranilic acid with a ketone or aldehyde to form a γ-hydroxyquinoline derivative[5]. The reaction is thought to proceed via the formation of a Schiff base followed by intramolecular condensation[5].
A Practical Laboratory-Scale Synthesis Protocol
A reported synthesis of 6-methyl-4-quinolone involves the reaction of 2-amino-5-methylacetophenone with ethyl formate in the presence of a strong base like sodium hydride[3].
Step-by-Step Methodology:
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Dissolve 2-amino-5-methylacetophenone (0.67 mmol) in dry toluene in a reaction flask.
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Slowly add sodium hydride (60% dispersion in oil, 2 mmol) to the solution and stir at room temperature for 30 minutes.
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Add ethyl formate (3.3 mmol) dropwise and continue stirring at room temperature overnight.
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After the reaction is complete, cautiously add water to the reaction mixture and stir for 5 minutes.
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Neutralize the solution with 10% hydrochloric acid to precipitate the product.
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Collect the precipitated crystals by filtration, wash with cold water, and dry to obtain 6-methyl-4-quinolone[3].
Reactivity and Potential Applications
The 4-hydroxyquinoline scaffold is a versatile platform for further chemical modifications. The hydroxyl group can undergo O-alkylation, and the quinolone ring can be subjected to various substitution reactions.
Biological Activities
Quinolone derivatives are known to exhibit a wide range of biological activities, including antimicrobial and antitumor properties.
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Antimicrobial Activity: Various quinolone derivatives have been synthesized and evaluated for their antibacterial and antifungal activities[6][7]. The mechanism of action for many quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV.
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Antitumor Activity: Several studies have demonstrated the cytotoxic effects of 4-quinolone derivatives against various cancer cell lines, including breast, colon, lung, and prostate cancer[8][9]. The proposed mechanisms of action include the inhibition of key enzymes involved in cell proliferation, such as protein kinases[5].
While specific biological data for 4-Hydroxy-6-methylquinoline is limited in the public domain, its structural similarity to other biologically active quinolones suggests its potential as a lead compound for the development of new therapeutic agents.
Safety and Handling
4-Hydroxy-6-methylquinoline is classified as harmful if swallowed and causes serious eye damage. It is important to handle this compound with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area.
Conclusion
4-Hydroxy-6-methylquinoline is a valuable heterocyclic compound with a rich chemical landscape defined by its tautomeric nature and versatile reactivity. The established synthetic routes provide a solid foundation for its preparation and derivatization. The known biological activities of the broader quinolone class highlight the potential of 4-Hydroxy-6-methylquinoline as a scaffold for the design and discovery of new therapeutic agents. Further investigation into its specific biological profile is warranted to fully explore its potential in drug development.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 4-Quinolone - Wikipedia [en.wikipedia.org]
- 3. 4-HYDROXY-6-METHYLQUINOLINE | 23432-40-8 [chemicalbook.com]
- 4. ajbasweb.com [ajbasweb.com]
- 5. Design, synthesis, crystal structures and anticancer activity of 4-substituted quinolines to target PDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potential antibacterial and antifungal activities of novel sulfamidophosphonate derivatives bearing the quinoline or quinolone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 4-quinolone derivative inflicted cytotoxicity via intrinsic apoptotic pathway activation on human metastatic triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
